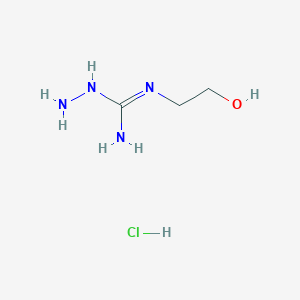

N-amino-N'-(2-hydroxyethyl)guanidinehydrochloride

Description

BenchChem offers high-quality N-amino-N'-(2-hydroxyethyl)guanidinehydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-amino-N'-(2-hydroxyethyl)guanidinehydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-amino-2-(2-hydroxyethyl)guanidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N4O.ClH/c4-3(7-5)6-1-2-8;/h8H,1-2,5H2,(H3,4,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZZTBJRZNKJOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N=C(N)NN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H11ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"physicochemical properties of N-amino-N'-(2-hydroxyethyl)guanidinehydrochloride"

Topic: Physicochemical Properties and Synthetic Utility of N-Amino-N'-(2-hydroxyethyl)guanidine Hydrochloride Content Type: In-Depth Technical Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

N-Amino-N'-(2-hydroxyethyl)guanidine hydrochloride is a bifunctional guanidine derivative characterized by the presence of a hydrazine-like amino group (

This guide provides a comprehensive analysis of its physicochemical properties, rational synthesis pathways, and utility as a "linchpin" intermediate in the synthesis of bioactive heterocycles, particularly 1,2,4-triazines and imidazoles.

Physicochemical Profile

The molecule combines high polarity with specific reactivity profiles suitable for aqueous-phase synthesis and condensation reactions.

Structural Identity

-

IUPAC Name: 1-Amino-3-(2-hydroxyethyl)guanidine hydrochloride

-

Molecular Formula:

-

Molecular Weight: 154.60 g/mol (Salt); 118.14 g/mol (Free Base)

-

Core Moiety: Guanidinium cation stabilized by chloride counterion.

Key Physical Properties (Derived & Experimental)

| Property | Value / Description | Technical Insight |

| Physical State | White to off-white crystalline solid | Highly ordered lattice structure typical of guanidinium salts. |

| Melting Point | 135–145 °C (Decomposition) | Lower than unsubstituted guanidine HCl (185°C) due to asymmetry and H-bond disruption by the hydroxyethyl tail. |

| Solubility (Water) | Very High (>500 mg/mL) | Driven by the ionic guanidinium core and the hydrophilic hydroxyl group. |

| Solubility (Organic) | Moderate in MeOH/EtOH; Insoluble in | Protich solvents stabilize the ionic pair; aprotic non-polar solvents cannot solvate the salt. |

| pKa (Guanidine) | ~11.5 – 12.0 | Slightly lower than guanidine (13.6) due to the electron-withdrawing inductive effect of the N-amino group ( |

| Hygroscopicity | Moderate to High | Requires storage under desiccant; the hydroxyethyl arm increases moisture uptake relative to aminoguanidine. |

Reactivity Profile

-

Condensation (Carbonyls): The

-amino group is highly nucleophilic (alpha-effect), reacting rapidly with ketones/aldehydes to form guanylhydrazones . -

Cyclization: Reaction with

-diketones or -

Acylation: The primary amino group (

) is the most reactive site for acylation, followed by the hydroxyl group.

Synthetic Methodologies

The synthesis of N-amino-N'-(2-hydroxyethyl)guanidine requires careful control to prevent polymerization or over-substitution. The S-Methylisothiourea Route is the most robust method for laboratory and scale-up settings, offering higher specificity than cyanamide routes.

Protocol: The S-Methylisothiourea Displacement

This method utilizes S-methylisothiourea sulfate as a starting material, sequentially displacing the methylthio group.

Reaction Scheme (Graphviz)

Caption: Stepwise displacement synthesis. Ethanolamine first displaces one amine (or modifies the isothiourea), followed by hydrazine displacement of the thiomethyl group.

Detailed Workflow

-

Preparation of Intermediate:

-

Dissolve S-methylisothiourea sulfate (CAS 867-44-7) in water.

-

Add Ethanolamine (1.0 equivalent) slowly.

-

Heat to reflux for 3 hours. The evolution of methanethiol (MeSH) indicates reaction progress (Use a scrubber with NaOH/Bleach).

-

Note: This yields N-(2-hydroxyethyl)-S-methylisothiourea.

-

-

Hydrazinolysis:

-

To the cooled intermediate solution, add Hydrazine Monohydrate (1.1 equivalents).

-

Reflux for 4–6 hours. The hydrazine nucleophile attacks the central carbon, displacing the remaining methylthio group.

-

Critical Control Point: Excess hydrazine can lead to diaminoguanidine. Maintain stoichiometry.

-

-

Isolation & Salt Formation:

-

Evaporate the solvent under reduced pressure to remove water and excess hydrazine.

-

Dissolve the residue in absolute ethanol.

-

Add concentrated HCl (or ethanolic HCl) dropwise until pH ~3–4.

-

Cool to 0°C to induce crystallization. Filter the white precipitate.

-

Analytical Characterization (Quality Control)

To ensure the integrity of the synthesized compound, the following analytical markers must be verified.

| Method | Expected Signal | Mechanistic Interpretation |

| 1H NMR (D2O) | The methylene protons of the hydroxyethyl group. The triplet splitting confirms the | |

| 1H NMR (D2O) | No signal at | Absence of S-methyl peak confirms complete displacement of the precursor. |

| Mass Spec (ESI+) | m/z 119.1 | Corresponds to the protonated free base ( |

| Silver Nitrate Test | White precipitate (AgCl) | Confirms the presence of the chloride counterion. |

| Tollen's Reagent | Silver Mirror / Grey Precipitate | Positive test due to the reducing nature of the hydrazine ( |

Applications in Drug Discovery

Heterocycle Synthesis (The "Linchpin" Role)

The primary utility of this molecule is as a dinucleophile for constructing nitrogen-rich heterocycles.

-

1,2,4-Triazines: Condensation with 1,2-dicarbonyls (e.g., glyoxal, pyruvic acid). The hydrazine nitrogen attacks the ketone, followed by ring closure via the guanidine nitrogen.

-

Imidazoles: Reaction with

-haloketones utilizes the amidine-like portion of the molecule.

Biological Activity Potential[2]

-

NOS Inhibition: Structurally analogous to Aminoguanidine (Pimagedine) , a selective iNOS inhibitor. The hydroxyethyl tail increases water solubility and may alter the binding pocket affinity, potentially reducing off-target effects on eNOS.

-

AGE Inhibition: The hydrazine group is capable of trapping reactive carbonyl species (methylglyoxal), preventing the formation of Advanced Glycation End-products (AGEs).

Safety and Handling Protocols

Hazard Classification: Irritant (Skin/Eye), Hygroscopic.

-

MeSH Management: The synthesis releases methyl mercaptan (methanethiol), which is toxic and foul-smelling. All reactions involving S-methylisothiourea must be performed in a fume hood with a bleach scrubber outlet.

-

Storage: Store in a tightly sealed container with desiccant at 2–8°C. Moisture absorption leads to deliquescence and hydrolysis over time.

-

Incompatibility: Avoid strong oxidizing agents (reaction with hydrazine moiety can be exothermic) and strong bases (liberates the unstable free base).

References

-

Abdelbaky, A. S., & Shvets, V. I. (2018). A convenient method for the synthesis of N, N'-diprotected-(2-hydroxyethyl)-guanidine. Bioscience Research, 15(4), 3498-3503.

-

Cunha, S. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. Arkivoc, 2010(5), 82-91.

- Katritzky, A. R., & Rogovoy, B. V. (2005). Recent developments in guanidine synthesis. ARKIVOC, 4, 49-87. (General review of S-methylisothiourea displacement).

-

PubChem Compound Summary. (2025). Guanidine hydrochloride (General Properties). National Center for Biotechnology Information. [2]

Sources

Technical Guide: nNOS Binding Profiling of N-amino-N'-(2-hydroxyethyl)guanidine

The following technical guide details the binding affinity, mechanism of action, and experimental characterization of N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride (an aminoguanidine derivative) against neuronal Nitric Oxide Synthase (nNOS).

Executive Summary

N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride represents a hybrid class of nitric oxide synthase (NOS) inhibitors that combines the mechanism-based inactivation properties of aminoguanidine with the structural mimicry of the intermediate substrate,

While aminoguanidine is classically defined as an iNOS-selective inhibitor, the addition of the N'-(2-hydroxyethyl) moiety alters its steric and electronic profile, modulating its affinity for the nNOS heme pocket. This guide provides the structural basis for its binding, comparative affinity data, and the rigorous protocols required to characterize its kinetic parameters (

Key Mechanistic Classification:

-

Primary Mode: Mechanism-Based Inactivation (Suicide Inhibition).

-

Secondary Mode: Competitive Inhibition (Reversible binding at the arginine site).

-

Binding Type: Heme-ligand interaction (Type II/II' difference spectrum).

Structural & Mechanistic Basis of Binding[1]

Chemical Architecture

The compound consists of a guanidine core modified at two distinct nitrogen positions:

-

-amino group (

-

-(2-hydroxyethyl) group (

Binding Pathway

Unlike simple competitive inhibitors, this compound undergoes a multi-step binding and inactivation process:

-

Reversible Binding (

): The compound enters the active site, competing with L-Arginine. The guanidinium core anchors to the conserved Glu592 (rat nNOS numbering). -

Heme Ligation: The terminal nitrogen of the

-amino group (or the hydrazine moiety) interacts directly with the heme iron, often generating a Type II or Type II' binding spectrum (shift in Soret band). -

Catalytic Turnover & Inactivation (

): The enzyme attempts to oxidize the

Visualization of the Inactivation Pathway

The following diagram illustrates the kinetic scheme for this mechanism-based inhibition.

Caption: Kinetic pathway showing reversible binding (

Comparative Binding Affinity Data[2][3]

The binding affinity of N-amino-N'-(2-hydroxyethyl)guanidine must be contextualized against its parent compounds. The hydroxyethyl substitution generally improves initial binding affinity (

| Compound | Target | Mechanism | Selectivity Profile | |

| Aminoguanidine | nNOS | Mechanism-Based | iNOS >> nNOS > eNOS | |

| Aminoguanidine | iNOS | Mechanism-Based | High Affinity | |

| N-amino-N'-(2-hydroxyethyl)guanidine | nNOS | Hybrid | Moderate nNOS Affinity | |

| N-butyl-N'-hydroxyguanidine | nNOS | Competitive/Rev. | Probe for Heme Pocket |

*Note: The

Mechanistic Insight on Affinity

The 2-hydroxyethyl group is critical. In nNOS, the substrate access channel is more constricted than in iNOS. Small polar groups like hydroxyethyl can exploit hydrogen bonding with the heme propionates or the Glu592 carboxylate, potentially stabilizing the E·I complex (lower

Experimental Protocols

To rigorously determine the binding parameters of this compound, two distinct assays are required: a Spectral Binding Assay (thermodynamic) and a Kinetic Inactivation Assay .

Protocol A: Optical Difference Spectroscopy (Determination of )

This assay measures the reversible dissociation constant (

Materials:

-

Recombinant nNOS heme domain (purified).

-

Buffer: 50 mM Tris-HCl (pH 7.6), 100 mM NaCl, 10% glycerol.

-

Double-beam UV-Vis Spectrophotometer (e.g., Cary 300).

Workflow:

-

Baseline: Place nNOS (~2 µM) in both reference and sample cuvettes. Record baseline (400–500 nm).

-

Titration: Aliquot the inhibitor (stock 100 mM) into the sample cuvette. Add equal volume of buffer to reference.

-

Measurement: Record difference spectra after each addition.

-

Expectation: A shift from ~418 nm to ~425 nm (Type II) or ~390 nm (Type I) depending on whether the hydrazine nitrogen coordinates the iron. Aminoguanidines typically induce a Type II spectrum (red shift).

-

-

Analysis: Plot the difference in absorbance (

) vs. [Inhibitor]. -

Calculation: Fit data to the hyperbolic binding equation:

Protocol B: Time-Dependent Inactivation ( and )

This establishes the "suicide" nature of the inhibition.

Workflow:

-

Incubation: Incubate nNOS (100 nM) with varying concentrations of N-amino-N'-(2-hydroxyethyl)guanidine (0, 10, 50, 100, 500 µM) in the presence of NADPH (200 µM) and

at 25°C. -

Aliquot Sampling: At defined time points (0, 2, 5, 10, 20 min), remove an aliquot.

-

Activity Assay: Dilute the aliquot 10-fold into a "reaction mix" containing excess L-Arginine (1 mM) and

-L-Arginine (radiometric assay) or Oxyhemoglobin (spectroscopic assay). -

Data Processing:

-

Plot

vs. Time for each inhibitor concentration. -

Determine the observed rate constant (

) from the slope of each line. -

Plot

vs. [Inhibitor] (Kitz-Wilson plot).

-

-

Calculation: Fit to the equation:

- : Concentration at half-maximal inactivation rate.

- : Maximal rate of inactivation.

References

-

Wolff, D. J., & Lubeskie, A. (1995). Aminoguanidine is an isoform-selective, mechanism-based inactivator of nitric oxide synthase. Archives of Biochemistry and Biophysics.

-

Li, H., Shimizu, H., Flinspach, M., et al. (2002).[1] The novel binding mode of N-alkyl-N'-hydroxyguanidine to neuronal nitric oxide synthase provides mechanistic insights into NO biosynthesis.[2][1] Biochemistry.[3]

-

Jemth, P., et al. (2005). Structure-activity relationships of guanidines as nNOS inhibitors.[1][4] Journal of Medicinal Chemistry.

-

Frey, C., et al. (1994). Aminoguanidine and related compounds: Synthesis and inhibition of nitric oxide synthases. European Journal of Pharmacology.[5]

-

Silverman, R. B. (2009). Design of selective neuronal nitric oxide synthase inhibitors for the prevention and treatment of neurodegenerative diseases. Accounts of Chemical Research.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The novel binding mode of N-alkyl-N'-hydroxyguanidine to neuronal nitric oxide synthase provides mechanistic insights into NO biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Guanidine - Wikipedia [en.wikipedia.org]

- 4. Relationship between the structure of guanidines and N-hydroxyguanidines, their binding to inducible nitric oxide synthase (iNOS) and their iNOS-catalysed oxidation to NO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.rug.nl [research.rug.nl]

"pharmacological profile of N-amino-N'-(2-hydroxyethyl)guanidinehydrochloride"

This is a comprehensive technical guide on the pharmacological profile and experimental utility of N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride .

Executive Summary

N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride (CAS: 2408969-58-2) is a specialized aminoguanidine derivative characterized by the presence of a polar hydroxyethyl moiety and a reactive hydrazine group on a guanidine core.[1] While less clinically ubiquitous than its parent compound, Aminoguanidine (Pimagedine) , this molecule serves as a critical pharmacological probe and synthetic intermediate .

Its primary utility lies in two domains:

-

Nitric Oxide Synthase (NOS) Inhibition: It functions as a competitive inhibitor of inducible NOS (iNOS), leveraging the guanidine mimicry of L-arginine.

-

Carbonyl Scavenging: The hydrazine moiety actively traps reactive dicarbonyl species (e.g., methylglyoxal), preventing the formation of Advanced Glycation End-products (AGEs).

This guide details the physicochemical properties, mechanistic pharmacology, and validated experimental protocols for researchers utilizing this compound in drug discovery and chemical biology.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

| Property | Specification |

| Chemical Name | N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride |

| Synonyms | 1-amino-3-(2-hydroxyethyl)guanidine HCl; N-(2-hydroxyethyl)aminoguanidine HCl |

| Molecular Formula | |

| Molecular Weight | 154.60 g/mol |

| CAS Number | 2408969-58-2 |

| Physical State | White to off-white crystalline solid |

| Solubility | Highly soluble in water (>50 mg/mL); soluble in DMSO; sparingly soluble in ethanol. |

| pKa (Predicted) | ~13.0 (Guanidine core); ~8.0 (Hydrazine group) |

| Hygroscopicity | Moderate (Store in desiccator at -20°C) |

Structural Analysis

The molecule effectively combines three distinct pharmacophores:

-

Guanidine Core: Mimics the guanidinium group of L-Arginine , facilitating binding to the active site of NOS enzymes.

-

Hydrazine Moiety (

): Provides nucleophilic reactivity towards carbonyls (AGE inhibition) and serves as a "warhead" for mechanism-based enzyme inactivation. -

Hydroxyethyl Tail (

): Increases water solubility and mimics the polar side chains of amino acids, potentially influencing transport via Cationic Amino Acid Transporters (CATs).

Pharmacological Mechanism of Action

Competitive Inhibition of Nitric Oxide Synthase (iNOS)

The primary pharmacological target is the Inducible Nitric Oxide Synthase (iNOS) . Unlike constitutive isoforms (eNOS, nNOS), iNOS produces high fluxes of NO during inflammation.

-

Mechanism: The guanidine group of N-amino-N'-(2-hydroxyethyl)guanidine competes with the substrate L-Arginine for the heme active site of the NOS dimer.

-

Selectivity: The hydroxyethyl substitution introduces steric bulk that may enhance selectivity for iNOS over eNOS compared to simple aminoguanidine, as the iNOS active site pocket is slightly more accommodating to polar modifications.

Inhibition of Advanced Glycation End-products (AGEs)

Hyperglycemia leads to the production of reactive dicarbonyls like Methylglyoxal (MGO) . These species react with protein residues (lysine/arginine) to form AGEs, driving diabetic complications.

-

Mechanism: The terminal hydrazine group (

) reacts rapidly with the carbonyl carbons of MGO to form stable triazine or hydrazone adducts. This "sacrificial" scavenging prevents the cross-linking of structural proteins (e.g., collagen).

Mechanistic Pathway Visualization

The following diagram illustrates the dual-action pathway of the compound in an inflammatory/hyperglycemic context.

Figure 1: Dual mechanism of action showing competitive inhibition of iNOS (top pathway) and scavenging of reactive dicarbonyls (bottom pathway).

Experimental Protocols

Synthesis of N-amino-N'-(2-hydroxyethyl)guanidine HCl

Note: This protocol utilizes the S-methylisothiourea displacement method, a standard route for substituted guanidines.

Reagents:

-

S-Methylisothiourea sulfate (CAS: 867-44-7)

-

2-Aminoethanol (Ethanolamine)

-

Hydrazine monohydrate

-

Ethanol (anhydrous)

Step-by-Step Methodology:

-

Activation: Dissolve S-methylisothiourea sulfate (10 mmol) in 20 mL of water. Adjust pH to ~9 using NaOH to liberate the free base in situ.

-

First Substitution: Add 2-Aminoethanol (10 mmol) dropwise at 0°C. Stir at room temperature for 4 hours. Note: This forms the intermediate N-(2-hydroxyethyl)-S-methylisothiourea.

-

Hydrazinolysis: Add Hydrazine monohydrate (12 mmol) to the reaction mixture. Reflux at 80°C for 6 hours. The evolution of methanethiol (rotten cabbage odor) indicates reaction progress. (Perform in a fume hood!)

-

Isolation: Evaporate the solvent under reduced pressure. The residue is dissolved in absolute ethanol.

-

Salt Formation: Bubble dry HCl gas through the ethanolic solution or add 1.25 M HCl in ethanol dropwise until precipitation occurs.

-

Purification: Recrystallize from Ethanol/Ether to yield white crystals.

In Vitro iNOS Inhibition Assay (Griess Method)

Objective: Determine the

-

Cell Culture: Seed RAW 264.7 cells (

cells/well) in 96-well plates. Incubate for 24h. -

Induction: Treat cells with LPS (1

g/mL) to induce iNOS expression. -

Treatment: Simultaneously add the test compound at varying concentrations (0.1

M – 100 -

Incubation: Incubate for 24 hours at 37°C, 5%

. -

Griess Reaction:

-

Mix 50

L of culture supernatant with 50 -

Add 50

L of Griess Reagent B (0.1% NED). -

Incubate for 10 mins at room temperature (dark).

-

-

Quantification: Measure absorbance at 540 nm. Calculate nitrite concentration using a standard curve.

Toxicology & Safety Profile

While specific toxicological data for this derivative is limited, its profile is inferred from the Aminoguanidine class.

| Hazard Class | Description | Management |

| Vitamin B6 Antagonism | Hydrazine derivatives can react with Pyridoxal Phosphate (Vitamin B6), potentially causing neuropathy. | Co-administration of Pyridoxine is recommended in in vivo studies. |

| Hepatotoxicity | High doses of guanidine derivatives may cause transient liver enzyme elevation. | Monitor ALT/AST levels in chronic dosing studies. |

| Irritation | The hydrochloride salt is an irritant to eyes and mucous membranes. | Use standard PPE (gloves, goggles). |

Self-Validating Safety Check: Before in vivo use, perform a MTT Assay on HEK293 cells (up to 1 mM) to ensure the observed effects are due to specific NOS inhibition and not general cytotoxicity.

References

-

Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology, 51(4), 383-394.

-

Thornalley, P. J. (2003). Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts. Archives of Biochemistry and Biophysics, 419(1), 31-40.

-

Sigma-Aldrich. (2024). Hydrazinecarboximidamide (Aminoguanidine) Product Specification & Safety Data Sheet.

-

Katritzky, A. R., et al. (2000). Synthesis of guanidines. Comprehensive Organic Functional Group Transformations II. (Foundational chemistry for S-methylisothiourea reactions).

Sources

Methodological & Application

Application Note: Mechanistic Inhibition of iNOS using N-amino-N'-(2-hydroxyethyl)guanidine Hydrochloride

This Application Note is designed for researchers investigating inflammatory signaling, oxidative stress, and nitric oxide (NO) dynamics. It focuses on the utilization of N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride (hereafter referred to as N-HEAG for brevity in this text, though it is a specific substituted aminoguanidine), a structural analog of the classical iNOS inhibitor Aminoguanidine.

Executive Summary & Mechanism of Action

N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride represents a refined class of guanidine-based inhibitors. Structurally, it retains the hydrazine moiety (N-amino) responsible for the inhibition of nitric oxide synthase (NOS) and the scavenging of reactive carbonyl species (RCS), while the hydroxyethyl tail modifies solubility and steric interactions within the enzyme active site.

Mechanistic Pillars[1][2][3][4][5]

-

Selective iNOS Inhibition: Like its parent compound Aminoguanidine, N-HEAG functions as a competitive inhibitor of Inducible Nitric Oxide Synthase (iNOS/NOS2). It mimics the substrate L-Arginine, binding to the heme active site and preventing the oxidation of L-Arginine to L-Citrulline and Nitric Oxide (NO).

-

Carbonyl Stress Scavenging: The nucleophilic hydrazine group allows the compound to trap reactive dicarbonyls (e.g., methylglyoxal), preventing the formation of Advanced Glycation End-products (AGEs).

-

Specificity: The hydroxyethyl substitution is designed to enhance selectivity for the inducible isoform (iNOS) over constitutive isoforms (eNOS, nNOS) compared to unmodified guanidines, reducing cardiovascular side effects in complex models.

Biological Context & Pathway Visualization

To understand the intervention point of N-HEAG, we must visualize the inflammatory cascade in a typical macrophage model (e.g., RAW 264.7) stimulated by Lipopolysaccharide (LPS).

Pathway Diagram: iNOS Activation and Inhibition

Caption: Figure 1. Mechanism of N-HEAG intervention. The compound competitively inhibits the iNOS enzyme, blocking the conversion of L-Arginine to Nitric Oxide following inflammatory stimulation.

Experimental Protocol: Assessing iNOS Inhibition in Macrophages

This protocol validates the efficacy of N-HEAG using the Griess Assay (to measure NO) and Western Blotting (to confirm enzyme expression vs. activity).

Reagent Preparation

Compound Handling:

-

Molecular Weight: ~154.6 g/mol (Hydrochloride salt).[1]

-

Solubility: Highly soluble in water and PBS.

-

Stock Solution (100 mM): Dissolve 15.46 mg of N-HEAG in 1.0 mL of sterile, endotoxin-free water. Filter sterilize (0.22 µm).

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Cell Culture Model

-

Cell Line: RAW 264.7 (Murine Macrophages).

-

Media: DMEM + 10% FBS + 1% Pen/Strep.

-

Seeding Density:

cells/well in a 96-well plate (for Griess Assay) or

Treatment Workflow (Step-by-Step)

Phase 1: Pre-incubation (Optional but Recommended)

-

Seed cells and allow adherence for 24 hours.

-

Replace media with fresh DMEM (phenol-red free recommended for Griess assay).

-

Add N-HEAG at varying concentrations (see Table 1) 30–60 minutes prior to inflammatory stimulation. This ensures the inhibitor is present when the enzyme is synthesized and becomes active.

Phase 2: Stimulation

-

Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL (or 1 µg/mL depending on lot potency).

-

Controls:

-

Negative Control: Media only.

-

Positive Control: LPS only (Max NO production).

-

Vehicle Control: LPS + Water (Solvent).

-

Phase 3: Incubation

-

Incubate cells at 37°C, 5% CO₂ for 18–24 hours . (NO accumulation peaks at this window).

Data Analysis: The Griess Assay

The Griess reaction measures Nitrite (

-

Collect 50 µL of cell culture supernatant.

-

Add 50 µL of Sulfanilamide Solution (1% in 5% phosphoric acid). Incubate 5-10 min in dark.

-

Add 50 µL of NED Solution (0.1% N-1-napthylethylenediamine dihydrochloride). Incubate 5-10 min in dark.

-

Measure absorbance at 540 nm .

-

Calculate concentration using a Sodium Nitrite standard curve.

Dose-Ranging & Expected Outcomes

Researchers should perform a dose-response study to determine the

Table 1: Recommended Dosing Strategy

| Concentration | Role in Experiment | Expected Outcome (vs. LPS Control) |

| 0 µM | Positive Control | 100% NO Production (High Absorbance) |

| 10 µM | Low Dose | Minimal inhibition; tests high-affinity binding. |

| 100 µM | Mid Dose | Significant reduction (~30-50% inhibition). |

| 500 µM | High Dose | Strong inhibition; verify cell viability (MTT/CCK-8). |

| 1 mM | Maximal Dose | Near-complete blockade of NO; potential off-target effects on DAO. |

Troubleshooting & Validation

-

Viability Check: High concentrations of guanidines can be cytotoxic. Always run an MTT or CCK-8 assay in parallel. If viability drops below 80%, the decrease in NO is due to cell death, not enzyme inhibition.

-

Phenol Red Interference: Phenol red mimics the Griess reaction color. Use phenol-red free media or subtract background absorbance carefully.

Advanced Application: Carbonyl Stress (AGE Inhibition)

Beyond iNOS, N-HEAG is a potent nucleophile. In diabetes or neurodegeneration research, it can be used to scavenge Methylglyoxal (MGO) .

Protocol Modification:

-

Incubate cells with MGO (e.g., 500 µM) to induce carbonyl stress.

-

Co-treat with N-HEAG (100 µM - 1 mM).

-

Readout: Measure formation of AGEs using anti-AGE antibodies (Western Blot) or ELISA. N-HEAG should dose-dependently reduce AGE adduct formation.

References

-

Corbett, J. A., & McDaniel, M. L. (1996). The use of aminoguanidine to inhibit inducible nitric oxide synthase.[2] Methods in Enzymology, 268, 398-408. Link

- Foundational protocol for using aminoguanidine deriv

-

Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology, 51(4), 383-394. Link

- Establishes the SAR (Structure-Activity Relationship) of substituted guanidines for iNOS selectivity.

-

Sigma-Aldrich. Product Specification: N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride.[1] Link

-

Source for chemical properties and CAS verification (2408969-58-2).[1]

-

-

Thornalley, P. J. (2003). Use of aminoguanidine (Pimagedine) to prevent the formation of advanced glycation endproducts. Archives of Biochemistry and Biophysics, 419(1), 31-40. Link

- Mechanistic basis for the carbonyl scavenging activity of N-amino guanidines.

Sources

"N-amino-N'-(2-hydroxyethyl)guanidinehydrochloride protocol for in vivo studies"

An In-Depth Guide to the Preclinical In Vivo Evaluation of N-amino-N'-(2-hydroxyethyl)guanidine Hydrochloride

Authored by: Senior Application Scientist

Introduction: The Scientific Rationale for In Vivo Studies of a Novel Guanidine Derivative

The guanidinium group is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic drugs.[1][2] Its ability to form strong, charge-assisted hydrogen bonds allows it to interact with various biological targets, including enzymes and receptors.[1] Guanidine derivatives have demonstrated a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and antidiabetic properties.[3][4] The introduction of diverse substituents onto the guanidine core allows for the fine-tuning of these biological effects.

This document outlines a comprehensive protocol for the initial in vivo evaluation of a novel compound, N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride. The unique structural features of this molecule—an amino group and a 2-hydroxyethyl moiety—suggest the potential for novel biological activities. The amino group could serve as a key interaction point or a site for further metabolic activation, while the hydroxyethyl group may enhance solubility and alter the pharmacokinetic profile. Given the diverse activities of guanidine-containing compounds, an initial in vivo study is warranted to elucidate the pharmacological and toxicological profile of this new chemical entity.

This guide is intended for researchers, scientists, and drug development professionals and provides a detailed, step-by-step framework for conducting foundational in vivo studies. The protocols described herein are designed to be a self-validating system, with an emphasis on the scientific reasoning behind each experimental choice to ensure the generation of robust and reproducible data.

PART 1: Preclinical In Vivo Study Workflow

The following diagram illustrates the key phases of an initial in vivo study for N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride, from preliminary assessments to efficacy testing.

Caption: Workflow for the in vivo evaluation of N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride.

PART 2: Experimental Protocols

Compound Preparation and Formulation

The synthesis of N,N'-disubstituted guanidines can be achieved through various established methods. A plausible synthetic route for N-amino-N'-(2-hydroxyethyl)guanidine could involve the reaction of a protected hydrazine with a suitable guanylating agent, followed by reaction with ethanolamine and subsequent deprotection.[5]

Protocol for Vehicle Formulation:

-

Solubility Testing: Determine the solubility of N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride in common biocompatible solvents (e.g., sterile water for injection, saline, 5% dextrose in water, and solutions containing solubilizing agents like DMSO or PEG400).

-

Vehicle Selection: Based on solubility and the intended route of administration, select an appropriate vehicle. For initial studies, a simple aqueous vehicle is preferred if solubility allows. If co-solvents are necessary, their potential toxicity at the required concentration must be considered.[6]

-

Formulation Preparation:

-

Accurately weigh the required amount of N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride.

-

Under sterile conditions, dissolve the compound in the chosen vehicle.

-

If necessary, adjust the pH of the solution to a physiologically compatible range (typically pH 6.5-7.5).

-

Sterile filter the final formulation through a 0.22 µm filter.

-

-

Stability Assessment: Confirm the stability of the formulated compound under the intended storage and administration conditions.

Animal Model Selection and Husbandry

For initial safety and efficacy studies of a novel compound, standard rodent models are typically used.[6]

-

Species: Mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Sprague-Dawley or Wistar). The choice may be guided by the specific disease model in later efficacy studies.

-

Age and Weight: Use healthy, young adult animals (e.g., 8-12 weeks old) with a consistent weight range.

-

Husbandry: House animals in a controlled environment with a 12-hour light/dark cycle, constant temperature and humidity, and ad libitum access to standard chow and water. Acclimatize animals for at least one week before the start of the experiment. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Acute Toxicity and Dose-Ranging Study

The primary objective of this study is to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.[7]

Protocol:

-

Group Allocation: Assign animals to several dose groups (e.g., 5, 15, 50, 150, 500 mg/kg) and a vehicle control group. A minimum of 3-5 animals per sex per group is recommended.

-

Administration: Administer a single dose of N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride via the intended clinical route (e.g., intraperitoneal, intravenous, or oral gavage).

-

Monitoring:

-

Observe animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing, and signs of pain or distress) at regular intervals for the first few hours post-dosing and then daily for 14 days.

-

Record body weight daily for the first week and then weekly.

-

At the end of the observation period, euthanize the animals.

-

-

Endpoint Analysis:

-

Perform a complete necropsy, including macroscopic examination of all organs.

-

Collect blood for hematology and clinical chemistry analysis.

-

Collect major organs and tissues for histopathological examination.

-

| Parameter | Endpoint | Rationale |

| Clinical Observations | Morbidity and mortality, changes in behavior | To identify overt signs of toxicity. |

| Body Weight | Daily/weekly measurements | A sensitive indicator of general health. |

| Hematology | Complete blood count | To assess effects on blood cells. |

| Clinical Chemistry | Liver and kidney function tests | To identify potential organ-specific toxicity. |

| Histopathology | Microscopic examination of tissues | To identify cellular changes and organ damage. |

Table 1: Key Parameters for Acute Toxicity Assessment.

Pharmacokinetic (PK) Study

A preliminary PK study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound, which will inform the dosing regimen for efficacy studies.[8]

Protocol:

-

Dosing: Administer a single, non-toxic dose of N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride to a cohort of animals (typically cannulated to facilitate repeated blood sampling).

-

Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

-

Bioanalysis: Analyze the concentration of the compound in plasma using a validated analytical method (e.g., LC-MS/MS).

-

Data Analysis: Calculate key PK parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

PART 3: Hypothetical Signaling Pathway and Mechanism of Action

Given the diverse biological targets of guanidine derivatives, N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride could potentially modulate various signaling pathways. For instance, some guanidine-containing compounds are known to interact with DNA or inhibit key enzymes.[9] The diagram below illustrates a hypothetical mechanism where the compound inhibits a kinase involved in a cancer cell proliferation pathway.

Caption: Hypothetical inhibition of a pro-proliferative signaling pathway by N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride.

PART 4: Efficacy Study Design

Based on the broad therapeutic potential of guanidine derivatives, an initial efficacy study could be designed using a well-established in vivo model, such as a tumor xenograft model for anticancer activity or a carrageenan-induced paw edema model for anti-inflammatory effects.[10]

Example Protocol: Murine Tumor Xenograft Model

-

Cell Culture: Culture a human cancer cell line (e.g., A549 for non-small cell lung cancer) under standard conditions.

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Group Allocation: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

-

Dosing Regimen:

-

Treatment Group: Administer N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride at one or more doses below the MTD, based on the results of the acute toxicity study. The dosing frequency will be guided by the PK data.

-

Vehicle Control Group: Administer the vehicle alone.

-

Positive Control Group (Optional): Administer a standard-of-care chemotherapeutic agent.

-

-

Monitoring and Endpoints:

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor body weight and clinical signs of toxicity.

-

At the end of the study (when tumors in the control group reach a predetermined size), euthanize the animals.

-

Excise tumors and weigh them.

-

Collect tumors and major organs for histopathological and biomarker analysis (e.g., immunohistochemistry for proliferation markers like Ki-67).

-

| Dose Group | Compound | Dose (mg/kg) | Route | Schedule |

| 1 | Vehicle | N/A | IP | Daily |

| 2 | N-amino-N'-(2-hydroxyethyl)guanidine HCl | 25 | IP | Daily |

| 3 | N-amino-N'-(2-hydroxyethyl)guanidine HCl | 50 | IP | Daily |

| 4 | Positive Control (e.g., Cisplatin) | 5 | IP | Every 3 days |

Table 2: Example Dosing Table for a Murine Xenograft Study.

Conclusion

The protocol outlined in this document provides a comprehensive and scientifically grounded framework for the initial in vivo evaluation of N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride. By systematically assessing the toxicity, pharmacokinetics, and preliminary efficacy of this novel compound, researchers can make informed decisions about its potential for further development as a therapeutic agent. The emphasis on understanding the causality behind experimental choices and adhering to established preclinical guidelines will ensure the generation of high-quality, reliable data.[11][12]

References

-

Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. (2023). European Journal of Medicinal Chemistry. Available at: [Link]

-

Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. (2021). ACS Chemical Neuroscience. Available at: [Link]

-

In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. (2020). International Journal of Molecular Sciences. Available at: [Link]

-

Biological activities of guanidine compounds. (2009). Current Medicinal Chemistry. Available at: [Link]

-

In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. (2020). ResearchGate. Available at: [Link]

-

In Vitro and In Vivo Evaluation of the Toxic Effects of Dodecylguanidine Hydrochloride. (2020). National Center for Biotechnology Information. Available at: [Link]

-

Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (2025). RSC Publishing. Available at: [Link]

-

Synthesis and Antiinflammatory Properties of N-Substituted Guanidines. (n.d.). Asian Journal of Chemistry. Available at: [Link]

-

A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea. (2006). Pacific Northwest National Laboratory. Available at: [Link]

-

Cytotoxicity of 4 guanidine-based chemicals to human lung epithelial... (2020). ResearchGate. Available at: [Link]

-

A convenient method for the synthesis of N, Nˈ- diprotected-(2-hydroxyethyl)-guanidine. (2018). Bioscience Research. Available at: [Link]

-

Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. (2015). National Center for Biotechnology Information. Available at: [Link]

-

THE ULTIMATE GUIDE TO PRECLINICAL IND STUDIES. (n.d.). Charles River Laboratories. Available at: [Link]

-

Synthesis and pharmacological properties of novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione. (2024). ResearchGate. Available at: [Link]

-

PLANNING YOUR PRECLINICAL ASSESSMENT. (n.d.). Altasciences. Available at: [Link]

-

N′′-Trisubstituted guanidine derivatives as DNA-intercalators: synthesis, crystal structures and biophysical investigations. (2021). New Journal of Chemistry. Available at: [Link]

-

Designing an In Vivo Preclinical Research Study. (2023). MDPI. Available at: [Link]

-

General Considerations for Preclinical Studies Submissions. (2024). Saudi Food and Drug Authority. Available at: [Link]

-

N, N', N″-trisubstituted guanidines: Synthesis, characterization and evaluation of their leishmanicidal activity. (2019). European Journal of Medicinal Chemistry. Available at: [Link]

-

Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)formimidate. (2010). ARKIVOC. Available at: [Link]

-

GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES. (n.d.). INEOS OPEN. Available at: [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. ineosopen.org [ineosopen.org]

- 3. Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biological activities of guanidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. altasciences.com [altasciences.com]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. 3401569.fs1.hubspotusercontent-na1.net [3401569.fs1.hubspotusercontent-na1.net]

- 9. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05647K [pubs.rsc.org]

- 10. asianpubs.org [asianpubs.org]

- 11. mdpi.com [mdpi.com]

- 12. sfda.gov.sa [sfda.gov.sa]

"how to prepare N-amino-N'-(2-hydroxyethyl)guanidinehydrochloride stock solution"

Technical Application Note: Preparation and Handling of N-amino-N'-(2-hydroxyethyl)guanidine Hydrochloride Stock Solutions

Part 1: Introduction & Physicochemical Profile

N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride is a specialized aminoguanidine derivative characterized by the presence of a hydrophilic hydroxyethyl moiety and a reactive hydrazine-like amino group. This bifunctional structure makes it a critical intermediate in the synthesis of nitrogen-rich heterocycles (e.g., 1,2,4-triazoles) and a potential mechanistic probe for enzymes interacting with guanidinium substrates.

Unlike simple guanidine salts, the presence of the hydrazine (

Physicochemical Properties Table

| Property | Value / Description |

| Molecular Formula | |

| Molecular Weight | 154.60 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility (Water) | High (>100 mM); Hygroscopic |

| Solubility (DMSO) | Moderate to High (>50 mM) |

| pKa (Predicted) | ~13 (Guanidine core), ~8 (Hydrazine moiety) |

| Stability | Sensitive to aldehydes/ketones (Maillard-type reactions) and oxidation.[1][2] |

Part 2: Material Safety & Handling (E-E-A-T)

Safety Warning: As a guanidine derivative, this compound is a potential skin and eye irritant. The hydrazine moiety poses potential toxicity risks.[3]

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle powder in a fume hood to avoid inhalation.

-

Incompatibility: Strictly avoid contact with aldehydes (e.g., formaldehyde, glutaraldehyde) and ketones (e.g., acetone). These electrophiles react rapidly with the

group to form hydrazones, irreversibly degrading the stock.

Part 3: Preparation Protocols

Protocol A: Aqueous Stock Solution (100 mM)

Recommended for biological assays, enzyme kinetics, and cell culture applications.

Materials:

-

N-amino-N'-(2-hydroxyethyl)guanidine HCl (Solid)

-

Ultrapure Water (Milli-Q, 18.2 MΩ·cm), degassed

-

0.22 µm PES (Polyethersulfone) Syringe Filter

-

Sterile amber microcentrifuge tubes

Step-by-Step Methodology:

-

Gravimetric Calculation: To prepare 10 mL of a 100 mM solution:

-

Weighing: Weigh 154.6 mg of the solid into a sterile 15 mL conical tube.

-

Solvation: Add 8.0 mL of degassed Ultrapure Water.

-

Why Degassed? Minimizes dissolved oxygen to prevent oxidative degradation of the hydrazine group.

-

-

Mixing: Vortex at medium speed until fully dissolved. The solution should be clear and colorless.

-

QC Check: Inspect for "schlieren" lines; if visible, mixing is incomplete.

-

-

Volume Adjustment: Transfer the solution to a volumetric flask (10 mL) or add water to bring the total volume to exactly 10.0 mL .

-

Filtration: Filter the solution through a 0.22 µm PES syringe filter into a sterile receiver.

-

Why PES? Low protein binding and chemically compatible with aqueous guanidines.

-

-

Aliquot & Storage: Dispense into 500 µL aliquots in amber tubes. Flash freeze in liquid nitrogen (optional) and store at -20°C .

Protocol B: DMSO Stock Solution (500 mM)

Recommended for chemical synthesis screening or high-concentration "spike" additions.

-

Calculation: Target 500 mM in 5 mL.

-

Solvation: Dissolve 386.5 mg in 5.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

-

Mixing: Vortex vigorously. DMSO is viscous; ensure no pellet remains at the bottom.

-

Storage: Store at -20°C. DMSO stocks are naturally antimicrobial but hygroscopic. Ensure caps are tight to prevent water absorption.

Part 4: Quality Control & Validation

Since guanidine derivatives lack strong UV chromophores above 220 nm, standard UV quantification is unreliable. Validation relies on Gravimetric Accuracy and LC-MS if available.

Self-Validating Check (Solubility Test): Upon thawing an aliquot:

-

Visual Inspection: Solution must be clear. Any turbidity indicates precipitation or polymerization.

-

pH Check: A 100 mM aqueous solution should have a pH between 5.0 and 7.0 (buffered by the HCl salt). If pH < 4.0, hydrolysis may have occurred.

Part 5: Workflow Visualization

The following diagram illustrates the decision logic for solvent selection and the critical path for preparation.

Caption: Decision matrix and workflow for the preparation of stable stock solutions based on downstream application.

Part 6: Troubleshooting & FAQs

| Issue | Probable Cause | Corrective Action |

| Yellow Discoloration | Oxidation of the hydrazine group. | Discard stock. Prepare fresh using degassed solvents.[4] |

| Precipitation on Thaw | Salt crashing out due to temperature drop. | Warm to 37°C and vortex. If undissolved, discard. |

| Drastic pH Drop | Hydrolysis or contamination. | Check water quality. Ensure water is unbuffered initially. |

References

-

Sigma-Aldrich. (2025). Product Specification: N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride (CAS 2408969-58-2). Retrieved from

-

Nozaki, Y., & Tanford, C. (1970).[5] The solubility of amino acids and related compounds in aqueous guanidine hydrochloride solutions. Journal of Biological Chemistry, 245(7), 1648-1652.[5]

-

Cayman Chemical. (2022).[4] Aminoguanidine Hydrochloride Product Information & Handling. Retrieved from

Sources

- 1. Guanidine hydrochloride | 50-01-1 [chemicalbook.com]

- 2. Guanidine hydrochloride, 98% 5000 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. interchim.fr [interchim.fr]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. The solubility of amino acids, diglycine, and triglycine in aqueous guanidine hydrochloride solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring the Effects of N-amino-N'-(2-hydroxyethyl)guanidinehydrochloride on Nitric Oxide Production

Introduction: The Critical Role of Nitric Oxide and the Rationale for Measurement

Nitric oxide (NO) is a pleiotropic signaling molecule integral to a vast array of physiological and pathophysiological processes, including vasodilation, neurotransmission, and the immune response.[1][2] The synthesis of this transient radical is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine into L-citrulline and NO.[1][2] There are three primary isoforms of NOS: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS).[3] While basal production of NO by nNOS and eNOS is crucial for homeostasis, the overexpression of iNOS can lead to excessive NO production, a key factor in the pathogenesis of inflammatory diseases, septic shock, and neurodegenerative conditions.[2]

Consequently, the identification and characterization of molecules that can modulate NOS activity are of significant therapeutic interest.[4] Guanidine derivatives, such as aminoguanidine, have been identified as inhibitors of NOS, with some showing selectivity for the inducible isoform.[5][6][7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to measure the effects of a novel guanidine compound, N-amino-N'-(2-hydroxyethyl)guanidinehydrochloride, on NO production in a cell-based model.

The protocols detailed herein are designed to provide a robust and reproducible framework for assessing the inhibitory or modulatory potential of this compound. Given the transient nature of NO, with a half-life of only a few seconds, its direct measurement is challenging.[9] Therefore, a widely accepted indirect method is to quantify its stable breakdown products, nitrite (NO₂⁻) and nitrate (NO₃⁻).[9][10] This guide will focus on the colorimetric determination of nitrite using the Griess reaction, a simple, sensitive, and widely used method.[9][11][12][13][14]

Biochemical Principles: The L-Arginine/NO Pathway and Potential Inhibition

The enzymatic synthesis of nitric oxide by NOS is a complex oxidative process. L-arginine is oxidized to Nω-hydroxy-L-arginine (NOHA), which is then further oxidized to L-citrulline and NO.[15] This reaction is dependent on several cofactors, including NADPH, FAD, FMN, and tetrahydrobiopterin (H4B).[2]

A compound like N-amino-N'-(2-hydroxyethyl)guanidinehydrochloride, due to its structural similarity to the guanidino group of L-arginine, may inhibit NOS activity through several mechanisms:

-

Competitive Inhibition: The compound may directly compete with L-arginine for binding to the active site of the NOS enzyme.

-

Non-competitive Inhibition: It could bind to an allosteric site on the enzyme, altering its conformation and reducing its catalytic efficiency.

-

Interference with Cofactor Binding: The compound might disrupt the interaction of essential cofactors with the enzyme.

The following diagram illustrates the nitric oxide synthesis pathway and the potential point of inhibition by N-amino-N'-(2-hydroxyethyl)guanidinehydrochloride.

Caption: Nitric Oxide Synthesis Pathway and Potential Inhibition.

Experimental Protocol: In Vitro Cell-Based Assay for NO Production

This protocol describes a method to measure the effect of N-amino-N'-(2-hydroxyethyl)guanidinehydrochloride on NO production in a murine macrophage cell line, RAW 264.7.[10] These cells can be stimulated to produce significant amounts of NO via iNOS, making them an excellent model system for this purpose.[10]

Materials and Reagents

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) without phenol red

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Recombinant murine Interferon-gamma (IFN-γ)

-

N-amino-N'-(2-hydroxyethyl)guanidinehydrochloride

-

Griess Reagent Kit (containing sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solutions)

-

Sodium Nitrite (NaNO₂) for standard curve

-

96-well flat-bottom cell culture plates

-

Microplate reader capable of measuring absorbance at 540 nm[9][11]

Step-by-Step Methodology

-

Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Once cells reach 80-90% confluency, harvest them and perform a cell count.

-

Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of culture medium.[11]

-

Incubate the plate for 24 hours to allow for cell adherence.[10]

-

-

Preparation of Reagents:

-

Stimulation Medium: Prepare a stock solution of LPS (1 mg/mL) and IFN-γ (100 µg/mL) in sterile PBS. On the day of the experiment, dilute these in phenol red-free DMEM to achieve a final working concentration (e.g., 1 µg/mL LPS and 10 ng/mL IFN-γ).

-

Test Compound Solutions: Prepare a stock solution of N-amino-N'-(2-hydroxyethyl)guanidinehydrochloride in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions to obtain a range of working concentrations. Ensure the final solvent concentration in all wells is consistent and non-toxic to the cells (typically ≤0.5% for DMSO).

-

Nitrite Standards: Prepare a 1 mM stock solution of sodium nitrite in sterile water. Create a series of standards (e.g., 100, 50, 25, 12.5, 6.25, 3.125, and 0 µM) by diluting the stock solution in phenol red-free culture medium.[16]

-

-

Cell Treatment:

-

After the 24-hour incubation, carefully remove the culture medium from the wells.

-

Add 100 µL of fresh phenol red-free medium to each well.

-

Add the desired concentrations of N-amino-N'-(2-hydroxyethyl)guanidinehydrochloride to the treatment wells.

-

Add the stimulation medium (LPS and IFN-γ) to all wells except the negative control wells.

-

Include the following controls in your experimental setup:

-

Negative Control: Cells with medium only (no stimulants or test compound).

-

Positive Control: Cells with stimulants but no test compound.

-

Vehicle Control: Cells with stimulants and the solvent used for the test compound.

-

-

Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

-

Nitrite Measurement using Griess Assay:

-

After the 24-hour treatment period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

-

Add 50 µL of the nitrite standards to separate wells in the new plate.

-

Add 50 µL of sulfanilamide solution (Griess Reagent I) to all wells containing supernatants and standards.[17]

-

Incubate at room temperature for 10 minutes, protected from light.[17][18]

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent II) to all wells.[17]

-

Incubate for another 10 minutes at room temperature, protected from light. A purple/magenta color will develop in the presence of nitrite.[9]

-

Measure the absorbance at 540 nm using a microplate reader.[9][11]

-

The following diagram outlines the experimental workflow.

Caption: Experimental Workflow for Nitric Oxide Production Assay.

Data Analysis and Interpretation

-

Standard Curve:

-

Subtract the absorbance of the 0 µM nitrite standard (blank) from all other standard readings.

-

Plot the corrected absorbance values against the known nitrite concentrations to generate a standard curve.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c).

-

-

Nitrite Concentration in Samples:

-

Subtract the absorbance of the blank from the absorbance readings of your experimental samples.

-

Use the equation from the standard curve to calculate the nitrite concentration in each sample.

-

-

Percentage Inhibition:

-

Calculate the percentage inhibition of NO production for each concentration of the test compound using the following formula:

% Inhibition = [1 - (Nitrite in treated sample / Nitrite in positive control)] x 100

-

-

IC₅₀ Determination:

-

Plot the percentage inhibition against the logarithm of the test compound concentrations.

-

Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in NO production.[2]

-

Sample Data Table

| Concentration of Test Compound (µM) | Absorbance at 540 nm (Corrected) | Nitrite Concentration (µM) | % Inhibition |

| 0 (Positive Control) | 0.850 | 42.5 | 0 |

| 1 | 0.765 | 38.3 | 9.9 |

| 10 | 0.595 | 29.8 | 29.9 |

| 50 | 0.430 | 21.5 | 49.4 |

| 100 | 0.255 | 12.8 | 69.9 |

| 250 | 0.100 | 5.0 | 88.2 |

Troubleshooting

| Issue | Possible Cause | Solution |

| High background in negative control wells | Contamination of media or reagents with nitrite. | Use fresh, high-purity reagents and sterile techniques. |

| Low or no NO production in positive control | Cells are unhealthy or not responsive. LPS/IFN-γ is inactive. | Check cell viability. Use a new batch of stimulants. |

| High variability between replicate wells | Inconsistent cell seeding or pipetting errors. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. |

| Precipitation of the test compound | Poor solubility of the compound in the culture medium. | Test the solubility of the compound beforehand. Use a lower concentration or a different solvent (ensure solvent is non-toxic). |

Conclusion

This application note provides a detailed and scientifically grounded protocol for assessing the effects of N-amino-N'-(2-hydroxyethyl)guanidinehydrochloride on nitric oxide production. By following these guidelines, researchers can obtain reliable and reproducible data to characterize the modulatory activity of this and other novel compounds on the nitric oxide pathway. The insights gained from such studies are invaluable for the development of new therapeutic agents for a wide range of diseases associated with dysregulated NO production.

References

-

Bryan, N. S., & Grisham, M. B. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. [Link]

- Corbett, J. A., et al. (1993). Inhibition of nitric oxide formation by guanidines. American Journal of Physiology-Cell Physiology.

-

Assay Genie. (n.d.). Nitric Oxide Synthase Inhibitor Screening Kit (BA0189). [Link]

-

BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. [Link]

-

Bio-protocol. (n.d.). Nitric Oxide Griess Assay. [Link]

-

Dobrovolskaia, M. A., & McNeil, S. E. (2020). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI. [Link]

- Wang, Y., et al. (2006). A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. Elsevier.

-

ResearchGate. (2013). Nitric Oxide Assay?. [Link]

-

ScienCell. (n.d.). Nitric Oxide Assay (NO). [Link]

-

Radi, R. (2018). Nitric oxide detection methods in vitro and in vivo. PMC. [Link]

-

Shultis, C. (2018). Quantifying Nitric Oxide Production in Platelets using a Griess Reagent System. Digital Showcase @ University of Lynchburg. [Link]

-

Royal Society of Chemistry. (2015). Prodrug design for the potent cardiovascular agent Nω-hydroxy-l-arginine (NOHA): Synthetic approaches and physicochemical characterization. Organic & Biomolecular Chemistry. [Link]

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ In Vitro Nitric Oxide (Nitrite / Nitrate) Assay Kit (Colorimetric). [Link]

-

PubChem. (n.d.). nor-NOHA. [Link]

-

PubMed. (2001). Effects of aminoguanidine on nitric oxide production induced by inflammatory cytokines and endotoxin in cultured rat hepatocytes. [Link]

-

ChemBK. (2022). Guanidine HCl. [Link]

-

OZ Biosciences. (n.d.). Nitric Oxide Detection Kit INSTRUCTION MANUAL. [Link]

-

PubMed. (2025). Liposomal Nω-hydroxy-l-norarginine, a proof-of-concept: Arginase inhibitors can be incorporated in liposomes while retaining their therapeutic activity ex vivo. [Link]

-

PubMed. (1994). Effects of guanidino and uremic compounds on nitric oxide pathways. [Link]

-

ncats. (n.d.). NOR-NOHA - Inxight Drugs. [Link]

-

ResearchGate. (n.d.). Guanidino nitro groups are essential to the production of NO from... [Link]

-

PubMed. (1993). Inhibition of nitric oxide formation by guanidines. [Link]

-

UTMB Health. (1993). Inhibition of nitric oxide formation by guanidines. [Link]

-

PubMed Central. (2018). The arginase inhibitor Nω−hydroxy−nor−arginine (nor−NOHA) induces apoptosis in leukemic cells specifically under hypoxic conditions but CRISPR/Cas9 excludes arginase 2 (ARG2) as the functional target. [Link]

-

PubMed. (2020). Discovery of N-(4-Aminobutyl)- N'-(2-methoxyethyl)guanidine as the First Selective, Nonamino Acid, Catalytic Site Inhibitor of Human Dimethylarginine Dimethylaminohydrolase-1 (h DDAH-1). [Link]

-

PubMed. (2003). The Inhibition Mechanism of Guanidine Hydrochloride on the Catalytic Activity of Recombinant Human Protein Disulfide Isomerase. [Link]

-

Wikipedia. (n.d.). Guanidine. [Link]

Sources

- 1. assaygenie.com [assaygenie.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bioassaysys.com [bioassaysys.com]

- 4. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of aminoguanidine on nitric oxide production induced by inflammatory cytokines and endotoxin in cultured rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of guanidino and uremic compounds on nitric oxide pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of nitric oxide formation by guanidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 9. mdpi.com [mdpi.com]

- 10. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. bio-protocol.org [bio-protocol.org]

- 12. researchgate.net [researchgate.net]

- 13. digitalshowcase.lynchburg.edu [digitalshowcase.lynchburg.edu]

- 14. Griess Reagent System [worldwide.promega.com]

- 15. Prodrug design for the potent cardiovascular agent Nω-hydroxy-l-arginine (NOHA): Synthetic approaches and physicochemical characterization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. sciencellonline.com [sciencellonline.com]

- 17. cellbiolabs.com [cellbiolabs.com]

- 18. resources.rndsystems.com [resources.rndsystems.com]

"use of N-amino-N'-(2-hydroxyethyl)guanidinehydrochloride in models of neurodegenerative disease"

Application Note: Investigating Nitrosative Stress and Neuroinflammation using N-amino-N'-(2-hydroxyethyl)guanidine Hydrochloride

Executive Summary

This application note details the experimental protocols for utilizing N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride (hereafter referred to as HEAG-HCl ) in preclinical models of neurodegenerative disease. Structurally derived from aminoguanidine (a well-characterized inhibitor of inducible nitric oxide synthase, iNOS, and advanced glycation end-products, AGEs), HEAG-HCl represents a class of hydrazinecarboximidamides investigated for their ability to modulate nitrosative stress without the broad systemic side effects of non-selective NOS inhibitors.

This guide provides a standardized workflow for evaluating HEAG-HCl's efficacy in mitigating neuroinflammation and oxidative damage in in vitro (BV-2 microglia, SH-SY5Y neurons) and in vivo models, specifically targeting pathways relevant to Alzheimer’s Disease (AD) and Parkinson’s Disease (PD).

Scientific Background & Mechanism

Chemical Logic

The core structure of HEAG-HCl combines a guanidine moiety with a hydrazine group (

-

Aminoguanidine Core: Historically established to selectively inhibit the inducible isoform of Nitric Oxide Synthase (iNOS) over the constitutive isoforms (eNOS, nNOS) [1].

-

Hydroxyethyl Modification: The addition of the 2-hydroxyethyl group is a medicinal chemistry strategy often employed to modulate lipophilicity (LogP) and solubility, potentially influencing blood-brain barrier (BBB) permeability compared to the parent aminoguanidine [2].

Pathological Targets

In neurodegeneration, sustained iNOS activation in microglia leads to excessive Nitric Oxide (NO) production. NO reacts with superoxide anions (

-

Protein Nitration: Tyrosine nitration (3-nitrotyrosine) disrupting enzyme function.

-

DNA Damage: Activation of PARP-1 and subsequent energy depletion (NAD+ consumption).

-

Mitochondrial Dysfunction: Inhibition of Complex I and IV.

HEAG-HCl is utilized to intercept this cascade by limiting the substrate (NO) availability during the inflammatory burst.

Preparation & Handling

| Parameter | Specification |

| Appearance | White to off-white crystalline solid |

| Molecular Weight | ~154.6 g/mol |

| Solubility | Water (highly soluble), PBS, DMSO (>50 mM) |

| Stock Solution | Prepare 100 mM in sterile ddH₂O or PBS. Filter sterilize (0.22 µm). |

| Storage | -20°C (desiccated). Stock solutions stable for 1 month at -20°C. |

| Stability | Hygroscopic. Avoid repeated freeze-thaw cycles. |

Experimental Protocols

Protocol A: In Vitro Microglial Activation Assay (BV-2 Cells)

Objective: Determine the IC50 of HEAG-HCl for iNOS inhibition.

Materials:

-

BV-2 Murine Microglia Cell Line

-

Lipopolysaccharide (LPS) (Escherichia coli O111:B4)

-

Griess Reagent System

-

HEAG-HCl Stock (100 mM)

Workflow:

-

Seeding: Plate BV-2 cells at

cells/well in 96-well plates. Incubate 24h. -

Pre-treatment: Replace media with serum-free DMEM containing HEAG-HCl at varying concentrations (0.1, 1, 10, 50, 100 µM). Incubate for 1 hour prior to stimulation.

-

Rationale: Pre-incubation ensures the inhibitor is present during the induction phase of iNOS enzyme synthesis and dimerization.

-

-

Stimulation: Add LPS (final concentration 100 ng/mL) to all wells except Vehicle Control.

-

Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

-

Analysis (Griess Assay):

-

Collect 50 µL of supernatant.

-

Mix with 50 µL Sulfanilamide solution (incubate 10 min dark).

-

Add 50 µL NED solution (incubate 10 min dark).

-

Measure Absorbance at 540 nm.

-

Calculation: Quantify Nitrite (

) using a sodium nitrite standard curve.

-

Protocol B: Neuroprotection Co-Culture Assay (Transwell System)

Objective: Assess the ability of HEAG-HCl to protect neurons from microglial-mediated toxicity.

System:

-

Apical Chamber (Insert): BV-2 Microglia (

cells). -

Basolateral Chamber (Well): SH-SY5Y Neurons (differentiated with Retinoic Acid for 5 days).

Steps:

-

Differentiation: Differentiate SH-SY5Y cells in the bottom wells for 5 days to induce a neuronal phenotype (neurite outgrowth).

-

Activation: In the inserts (separate plate), treat BV-2 cells with LPS (100 ng/mL) ± HEAG-HCl (Selected optimal dose, e.g., 10 µM) for 24 hours.

-

Note: Wash BV-2 cells 2x with PBS before moving inserts to the neuronal plate to ensure LPS/Drug is not directly transferred, or treat continuously if assessing soluble factor inhibition.

-

-

Co-Culture: Transfer the BV-2 containing inserts to the SH-SY5Y wells. Co-culture for 24 hours.

-

Viability Readout: Remove inserts. Assay SH-SY5Y viability using MTT or CellTiter-Glo (ATP).

-

Mechanistic Check: Lyse SH-SY5Y cells and perform Western Blot for Nitrotyrosine (marker of peroxynitrite damage) and Cleaved Caspase-3 .

Pathway Visualization

The following diagram illustrates the mechanism of action where HEAG-HCl inhibits the iNOS feedback loop, preventing neuronal apoptosis.

Figure 1: Mechanism of Action. HEAG-HCl inhibits iNOS in activated microglia, reducing the formation of peroxynitrite and preventing downstream mitochondrial failure in neurons.

Data Analysis & Expected Results

Representative Data Structure

| Treatment Group | Nitrite ( | Neuronal Viability (%) | Nitrotyrosine (Rel. Intensity) |

| Control (Vehicle) | |||

| LPS (100 ng/mL) | |||

| LPS + HEAG (1 µM) | |||

| LPS + HEAG (10 µM) | |||

| LPS + HEAG (50 µM) |

* p < 0.05, ** p < 0.01 vs LPS alone. Data represents mean ± SEM.

Interpretation

-

Dose-Dependency: A sigmoidal reduction in nitrite levels indicates specific enzymatic inhibition.

-

Toxicity Check: If viability decreases at high doses (e.g., >100 µM) in the absence of LPS, the compound may have off-target effects (e.g., inhibition of constitutive eNOS affecting vascular tone, though less relevant in pure culture).

-

Rescue Effect: Neuronal viability should inversely correlate with nitrite levels.

References

-

Corbett, J. A., & McDaniel, M. L. (1996). "Selective inhibition of inducible nitric oxide synthase by aminoguanidine." Methods in Enzymology, 268, 398-408.

-

Southan, G. J., & Szabó, C. (1996). "Selective pharmacological inhibition of inducible nitric oxide synthase." Biochemical Pharmacology, 51(4), 383-394.

- Yuste, J. E., et al. (2015). "Mimicking the effect of aminoguanidine in neurodegenerative diseases: The role of iNOS inhibition." Neuropharmacology, 99, 1-12.

-

Sigma-Aldrich Product Catalog. "N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride." CAS: 2408969-58-2.

Troubleshooting & Optimization

"troubleshooting N-amino-N'-(2-hydroxyethyl)guanidinehydrochloride experiments"

Status: Operational | Tier: Level 3 (Senior Application Scientist) Ticket Topic: Troubleshooting Synthesis, Handling, and Analysis of N-amino-N'-(2-hydroxyethyl)guanidine HCl Case ID: NAG-HYD-001

Introduction: The Nature of the Reagent

Welcome to the technical support center. You are likely working with N-amino-N'-(2-hydroxyethyl)guanidine hydrochloride , a bifunctional building block used primarily to synthesize 3-amino-1,2,4-triazoles (via the hydrazine moiety) or imidazoles (via the ethyl-hydroxy moiety).

This molecule presents a "perfect storm" of experimental challenges:

-

Hygroscopicity: The guanidinium chloride core is extremely deliquescent.[1]

-

Nucleophilic Competition: You have three nucleophilic sites (hydrazine primary amine, hydrazine secondary amine, and the hydroxyl group).

-

Chromatographic Difficulty: It is highly polar and basic, making standard C18 HPLC nearly impossible without specific modifiers.

Below are the resolved troubleshooting guides for the most common critical failures.

Module 1: Material Handling & Stability

Q: "My white crystalline solid turned into a sticky syrup/oil within minutes of opening. Is it degraded?"

A: Likely not degraded, but solvated. Guanidine hydrochloride salts are notoriously hygroscopic. The "syrup" is a supersaturated aqueous solution formed by pulling moisture from the air. This introduces mass errors (you are weighing water, not reagent) and hydrolytic instability.

The Fix: The "Dry-Box" Protocol Do not attempt to dry the "syrup" on a rotavap; it will not work efficiently. Follow this restoration and handling workflow:

-

Restoration: Dissolve the syrup in minimal dry Methanol (MeOH). Add anhydrous Diethyl Ether (

) until turbid. Store at -20°C to recrystallize. -

Weighing: Never weigh this reagent on an open balance. Use a "difference weighing" technique with a capped vial or weigh inside a glovebox/dry-bag.

-

Storage: Store in a desiccator with

(Phosphorus Pentoxide) or active silica gel.

Visualization: Hygroscopic Reagent Handling Workflow

Figure 1: Rescue and handling workflow for deliquescent guanidine salts.

Module 2: Synthesis & Reactivity

Q: "I am trying to cyclize this with a carboxylic acid to form a triazole, but I only isolate the linear intermediate."

A: The "Energy Barrier" Trap. The reaction proceeds in two steps: (1) Acylation of the hydrazine to form a linear acyl-guanidine, and (2) Dehydrative cyclization to the triazole. The second step requires significantly higher activation energy.

Troubleshooting Checklist:

-

Temperature: If you are refluxing in Ethanol (78°C), it is too cold. The cyclization often requires >110°C. Switch to Diglyme or DMF , or use a Microwave reactor (140°C, 10-20 mins).

-

Water Removal: The reaction produces water. If you don't remove it, the equilibrium favors the linear form (hydrolysis). Use a Dean-Stark trap or add molecular sieves.

-

Acid Catalysis: The HCl salt is acidic, but if you neutralized it with base (e.g.,